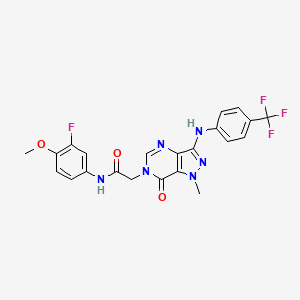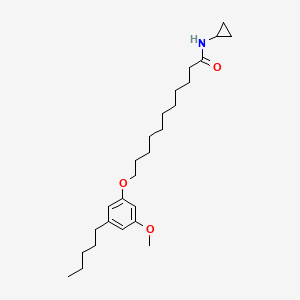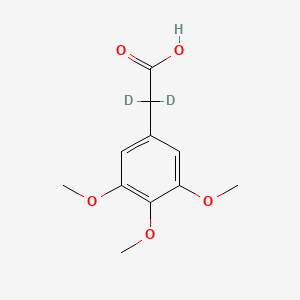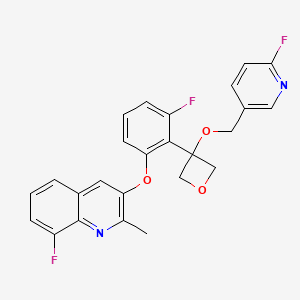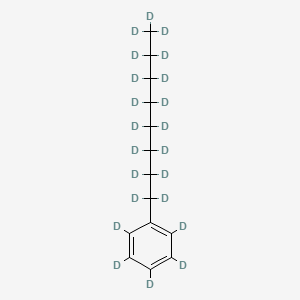
Octylbenzene-d22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octylbenzene-d22 is synthesized through the deuteration of Octylbenzene. The process involves the replacement of hydrogen atoms in Octylbenzene with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures required for the deuteration reaction. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Octylbenzene-d22 undergoes various chemical reactions, including:
Substitution: The benzylic hydrogens can be substituted with halogens using reagents like N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Octylbenzene-d22 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and as a standard in chromatography experiments.
Mecanismo De Acción
The mechanism of action of Octylbenzene-d22 involves its incorporation into drug molecules as a stable isotope. The deuterium atoms in this compound replace hydrogen atoms, which can affect the pharmacokinetic and metabolic profiles of the drug. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of metabolic reactions, leading to prolonged drug action and reduced formation of toxic metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Octylbenzene: The non-deuterated form of Octylbenzene-d22.
Benzylbenzene: Another alkylbenzene with a different alkyl chain length.
Dodecylbenzene: An alkylbenzene with a longer alkyl chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for precise tracking and quantitation of the compound in various systems, making it a valuable tool in both academic and industrial research .
Propiedades
Fórmula molecular |
C14H22 |
|---|---|
Peso molecular |
212.46 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)benzene |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D |
Clave InChI |
CDKDZKXSXLNROY-FEGNEZOYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
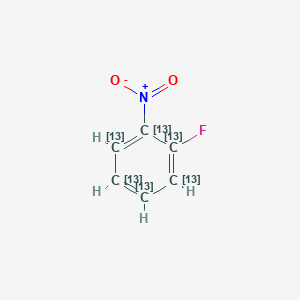
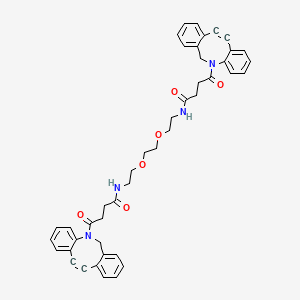
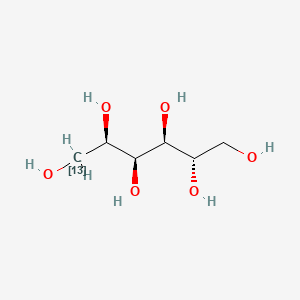
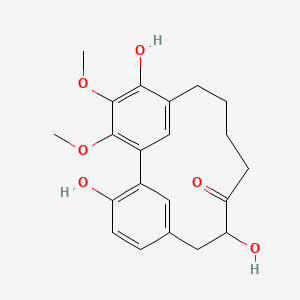

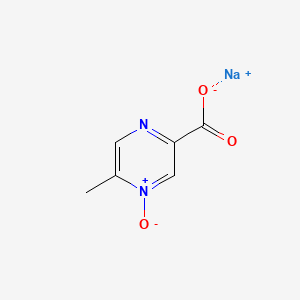
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
